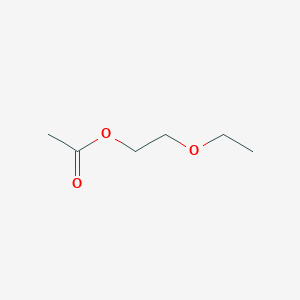
2-Ethoxyethyl acetate
Cat. No. B089778
Key on ui cas rn:
111-15-9
M. Wt: 132.16 g/mol
InChI Key: SVONRAPFKPVNKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04695525
Procedure details


Examples of the high boiling organic solvents are phthalic acid alkyl esters (e.g., dibutyl phthalate, dioctyl phthalate, etc.), phosphoric acid esters (e.g., diphenyl phosphate, triphenyl phosphate, tricresyl phosphate, dioctylbutyl phosphate, etc.), citric acid esters (e.g., tributyl acetylcitrate, etc.), benzoic acid esters (e.g., octyl benzoate, etc.), alkylamides (e.g., diethyllaurylamide, etc.), fatty acid esters (e.g., dibutoxyethyl succinate, dioctyl azelate, etc.), trimesic acid esters (e.g., tributyl trimesate, etc.), etc. Also, examples of the low boiling organic solvents are organic solvents having a boiling point of about 30° C. to 160° C., such as lower alkyl acetates (e.g., ethyl acetate, butyl acetate, etc.), ethyl propionate, secondary butyl alcohol, methyl isobutyl ketone, β-ethoxyethyl acetate, methyl cellosolve acetate, cyclohexanone, etc. The dye providing substance is dissolved in the aforesaid high boiling organic solvent or the low boiling organic solvent and then dispersed in a hydrophilic colloid. In this case, a mixture of the high boiling organic solvent and the low boiling organic solvent may be used.



[Compound]
Name
trimesic acid esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
phthalic acid alkyl esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
phosphoric acid esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
citric acid esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

[Compound]
Name
benzoic acid esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

[Compound]
Name
alkylamides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

[Compound]
Name
fatty acid esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight


Name

Identifiers


|
REACTION_CXSMILES
|
[CH:1]([OH:5])([CH2:3][CH3:4])[CH3:2].[CH2:6]([C:10]([CH3:12])=[O:11])[CH:7](C)C.[CH3:13][C:14]([O:16][CH2:17][CH2:18]OC)=[O:15]>>[C:14]([O:16][CH2:17][CH3:18])(=[O:15])[CH2:13][CH3:1].[C:14]([O:16][CH2:17][CH2:18][O:11][CH2:10][CH3:12])(=[O:15])[CH3:13].[C:1]1(=[O:5])[CH2:2][CH2:7][CH2:6][CH2:4][CH2:3]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(CC)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)C(=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)OCCOC
|
Step Two
[Compound]
|
Name
|
trimesic acid esters
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
phthalic acid alkyl esters
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
phosphoric acid esters
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
citric acid esters
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
[Compound]
|
Name
|
benzoic acid esters
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
[Compound]
|
Name
|
alkylamides
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eight
[Compound]
|
Name
|
fatty acid esters
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)(=O)OCC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OCCOCC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCCC1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
